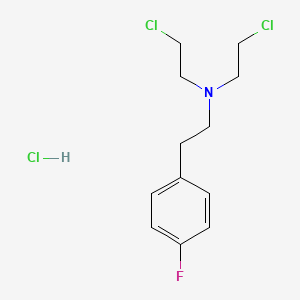

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

CAS No.: 1643-87-4

Cat. No.: VC16968885

Molecular Formula: C12H17Cl3FN

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1643-87-4 |

|---|---|

| Molecular Formula | C12H17Cl3FN |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |

| Standard InChI Key | XPGDMJFFZBEXDA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound, also known as 2-chloro-N-(2-chloroethyl)-N-[(4-fluorophenyl)methyl]ethanamine hydrochloride, has the molecular formula C₁₁H₁₄Cl₂FN·HCl and a molecular weight of 286.05 g/mol (calculated from ). Its structure consists of a central tertiary amine bonded to two 2-chloroethyl groups and a 4-fluorobenzyl group, with a hydrochloride counterion stabilizing the amine (Fig. 1). The presence of electron-withdrawing fluorine and chlorine atoms influences its reactivity and solubility .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1542-46-7 | |

| Density | 1.214 g/cm³ | |

| Boiling Point | 247.6°C at 760 mmHg | |

| Flash Point | 103.6°C | |

| Vapor Pressure | 0.0254 mmHg at 25°C | |

| Solubility | Slightly soluble in water |

The logP value of 3.11 indicates moderate lipophilicity, suggesting membrane permeability . The hydrochloride salt enhances stability, as evidenced by its crystalline form in patent literature .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a two-step process:

-

Formation of the Tertiary Amine: Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) reacts with 4-fluorophenethylamine in the presence of a base such as potassium carbonate. This step proceeds via nucleophilic substitution, where the amine displaces chloride ions .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Isopropyl alcohol | |

| Temperature | 80°C | |

| Reaction Time | 12 hours | |

| Yield | >99% (after purification) |

Purification and Quality Control

High-performance liquid chromatography (HPLC) is employed to achieve >99% purity, with dimer impurities controlled to <0.1% . Crystallization from toluene or dichloroethane produces a monohydrate form, as described in patent WO2011/033009 .

Pharmaceutical and Industrial Applications

Material Science Applications

In coordination chemistry, the 4-fluorophenyl moiety facilitates the synthesis of palladacycles, which are used in catalytic reactions . Its electron-deficient aromatic ring enhances binding to metal centers, enabling applications in heterogeneous catalysis .

| Hazard | Precaution | Source |

|---|---|---|

| Corrosivity | Use nitrile gloves, face shield | |

| Toxicity | Fume hood required | |

| Flammability | Store away from ignition sources |

Environmental Impact

With a vapor pressure of 0.0254 mmHg, volatilization is minimal, but aquatic toxicity concerns necessitate containment during disposal .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume